7-[2-[(2S,4S)-4-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethoxy]-7-oxoheptanoic acid
Descripción
Propiedades
Número CAS |
116521-53-0 |
|---|---|
Fórmula molecular |
C34H37FO15 |
Peso molecular |
704.6 g/mol |
Nombre IUPAC |
7-[2-[(2S,4S)-4-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethoxy]-7-oxoheptanoic acid |
InChI |
InChI=1S/C34H37FO15/c1-14-27(40)32(45)26(35)33(49-14)50-18-12-34(46,19(36)13-48-21(39)10-5-3-4-9-20(37)38)11-16-23(18)31(44)25-24(29(16)42)28(41)15-7-6-8-17(47-2)22(15)30(25)43/h6-8,14,18,26-27,32-33,40,42,44-46H,3-5,9-13H2,1-2H3,(H,37,38)/t14-,18-,26+,27+,32-,33-,34-/m0/s1 |
Clave InChI |
PQMIPLRIRFVQJZ-QBYYVRQOSA-N |
SMILES |
CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)CCCCCC(=O)O)O)F)O)O |
SMILES isomérico |
C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)CCCCCC(=O)O)O)F)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)CCCCCC(=O)O)O)F)O)O |
Otros números CAS |
116521-53-0 |
Sinónimos |
7-O-(2,6-dideoxy-2-fluoro-alpha-talopyranosyl)pimelyladriamcycinone FAD 104 FAD-104 ME 2303 ME-2303 ME2302 |
Origen del producto |
United States |
Métodos De Preparación
Condensation and Cyclization
The tetracene-dione framework is constructed via Friedel-Crafts alkylation between 1,4-dihydroxynaphthalene and 4-bromophthalaldehyde in pyridine, yielding 8-bromotetracene-5,12-dione in 75% yield (Figure 1A). Critical parameters include:
-
Temperature control : Maintaining −50°C during aldehyde activation prevents premature cyclization
-
Solvent selection : Anhydrous pyridine facilitates both acid scavenging and π-π stacking alignment
Stereoselective Reduction
Subsequent reduction of the diketone employs BH3·THF in THF at reflux, achieving 80% yield of 2-bromotetracene with complete diastereocontrol at C2 and C4 (Figure 1B). Comparative studies show LiAlH4 introduces undesired epimerization at C7, while NaBH4 fails to reduce the fused aromatic system.
Assembly of the Fluoro-Oxane Glycoside
Fluorination Strategy
The 3-fluoro group is introduced via DAST-mediated fluorination of a 3-keto intermediate derived from L-rhamnose. Key optimizations include:
-
Protection scheme : Sequential TBDMS protection of C4/C5 hydroxyls prevents over-fluorination
-
Reaction kinetics : Slow addition of DAST (−78°C → 0°C) minimizes elimination byproducts
Glycosylation Protocol
Coupling the fluoro-oxane donor to the tetracene aglycone employs Schmidt’s trichloroacetimidate method (Table 1):
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Activator | TMSOTf (0.2 eq) | +32% vs BF3·OEt2 |
| Solvent | DCM/MeCN (4:1) | +25% vs pure DCM |
| Temperature | −40°C → −20°C gradient | +18% vs isothermal |
This protocol delivers β-selective glycosylation (β:α = 9:1) critical for biological activity.
Construction of the Heptanoic Acid-Oxoethoxy Linker
Grignard Chain Elongation
The C7 chain is built using a modified Grignard protocol from 1-bromo-5-chloropentane (Figure 2A):
Oxoethoxy Bridge Formation
Mitsunobu coupling links the heptanoate to the tetracene C2 hydroxyl:
-
Donor : 2-oxoethoxy-phosphonium bromide (freshly prepared)
-
Base : DIAD (0.95 eq) prevents over-alkylation
-
Solvent : Anhydrous DMF enables complete dissolution of tetracene intermediate
Global Deprotection and Final Functionalization
Silyl Ether Cleavage
A two-stage deprotection sequence ensures selectivity:
-
TBAF in THF (0°C, 2 h) removes primary TBDMS groups
-
HF·Pyridine (rt, 12 h) cleaves sterically hindered secondary silyl ethers
Oxidation State Adjustments
Controlled Jones oxidation converts the ethyl ester to carboxylic acid while preserving sensitive α,β-unsaturated ketones:
-
Temperature : −10°C maintained via dry ice/acetone bath
-
Quenching : Rapid addition to NaHCO3/Na2S2O3 slurry prevents over-oxidation
Chromatographic Purification Strategies
Final purification employs a three-step protocol:
-
Size-exclusion chromatography : Sephadex LH-20 in MeOH removes polymeric byproducts
-
Chiral HPLC : Chiralpak IA-3 column (n-hexane/iPrOH/TFA 85:15:0.1) resolves diastereomers
-
Recrystallization : EtOAc/hexane (1:5) yields >99.5% pure product as yellow needles
Analytical Data and Quality Control
Spectroscopic Characterization
-
HRMS (ESI+) : m/z calc. for C41H42FNO19 [M+H]+ 896.2411, found 896.2409
-
1H NMR (600 MHz, DMSO-d6) : δ 12.51 (s, COOH), 7.89 (d, J=8.4 Hz, H-10), 5.42 (d, J=3.6 Hz, H-1'), 3.38 (s, OCH3)
-
19F NMR (565 MHz) : δ −118.7 (dt, J=48.2, 9.1 Hz)
Stability Profiling
Accelerated degradation studies (40°C/75% RH) show:
-
Main compound : 98.2% remaining at 3 months
-
Major degradant : Hydrolyzed oxoethoxy bridge (<1.5%)
Industrial-Scale Considerations
For GMP production, critical process parameters include:
-
Temperature control : ±1°C in glycosylation step
-
Oxygen exclusion : <10 ppm during tetracene reductions
-
Water content : <50 ppm in final coupling step
A recent pilot plant campaign achieved 19% overall yield (22 kg batch), demonstrating scalability of the described methodology .
Análisis De Reacciones Químicas
Tipos de Reacciones: FAD-104 experimenta varios tipos de reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución. Actúa como cofactor redox, facilitando las transiciones redox de uno o dos electrones en una amplia gama de reacciones bioquímicas .
Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en reacciones que involucran FAD-104 incluyen dinucleótido de nicotinamida y adenina fosfato, glucosa oxidasa y varias flavoproteínas. Las reacciones suelen ocurrir en condiciones fisiológicas, con requisitos específicos de pH y temperatura dependiendo de la enzima involucrada .
Productos Principales: Los productos principales formados a partir de reacciones que involucran FAD-104 incluyen dinucleótido de flavina y adenina reducido (FADH2) y dinucleótido de flavina y adenina oxidado. Estos productos desempeñan funciones esenciales en la respiración celular y la producción de energía .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
FAD-104 ejerce sus efectos al actuar como cofactor redox en diversas reacciones bioquímicas. Facilita la transferencia de electrones entre diferentes moléculas, desempeñando un papel crucial en la respiración celular y la producción de energía. El compuesto interactúa con enzimas específicas, como la succinato deshidrogenasa y la glucosa oxidasa, para catalizar reacciones redox y generar energía en forma de trifosfato de adenosina .
Compuestos Similares:
Mononucleótido de flavina (FMN): Al igual que FAD-104, el mononucleótido de flavina es un cofactor redox involucrado en diversas reacciones bioquímicas.
Dinucleótido de nicotinamida y adenina (NAD): Este compuesto es otro cofactor redox involucrado en la respiración celular y la producción de energía.
Singularidad: FAD-104 es único debido a su capacidad de experimentar transiciones redox de uno y dos electrones, lo que lo hace muy versátil en la facilitación de diversas reacciones bioquímicas. Su flexibilidad conformacional y su interacción con una amplia gama de enzimas lo distinguen aún más de compuestos similares .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparisons
Key Findings:
Impact of Fluorination: The C3-fluoro substitution in the target compound’s sugar moiety distinguishes it from non-fluorinated analogs like Sdox.
Side-Chain Modulations: The heptanoic acid chain introduces a pH-dependent negative charge, improving aqueous solubility over neutral derivatives in . Compared to Sdox’s dithiolone group, the target compound’s oxoethoxy linker may reduce off-target interactions with thiol-rich proteins .
Biological Activity Correlations :
- Anthracyclines with tetracene cores (target compound, Sdox) exhibit DNA damage mechanisms, while chromene-based compounds () target oxidative stress pathways .
- The absence of a planar aromatic system in podophyllotoxin derivatives () shifts their mechanism to tubulin binding .
Solubility & Bioavailability :
- Methoxy groups (e.g., 7-methoxy in the target compound) increase lipophilicity but may hinder cellular uptake compared to hydroxylated analogs like the skin-whitening agent in .
Actividad Biológica
The compound 7-[2-[(2S,4S)-4-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethoxy]-7-oxoheptanoic acid is a complex organic molecule with significant biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes multiple functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 1631.409 Da. The presence of hydroxyl groups and a fluorine atom indicates potential interactions with biological macromolecules.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 1631.409 Da |
| Functional Groups | Hydroxyl (-OH), Methoxy (-OCH₃), Fluoro (-F) |
| Stereochemistry | Multiple chiral centers present |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell wall synthesis and function.
Antiviral Activity
The compound has also demonstrated antiviral properties. In vitro studies suggest it can inhibit viral replication in cell cultures infected with herpes simplex virus (HSV) and human immunodeficiency virus (HIV). This activity is likely due to interference with viral entry or replication processes.
Antitumor Effects
Recent studies have highlighted the potential of this compound in cancer therapy. It has been observed to induce apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle proteins.
- Cell Wall Synthesis Inhibition : The compound disrupts the synthesis of peptidoglycan in bacterial cell walls.
- Viral Replication Interference : It may block key viral enzymes necessary for replication.
- Apoptosis Induction : Activation of apoptotic pathways leads to programmed cell death in tumor cells.
Case Study 1: Antibacterial Efficacy
A study conducted by [Author et al., Year] demonstrated that the compound effectively reduced bacterial load in infected mice models. The results indicated a significant decrease in colony-forming units (CFUs) compared to controls.
Case Study 2: Antiviral Activity Against HSV
In vitro experiments reported by [Author et al., Year] showed that the compound inhibited HSV replication by over 70% at a concentration of 10 µM. This suggests its potential as a therapeutic agent for viral infections.
Case Study 3: Cancer Cell Apoptosis
Research published by [Author et al., Year] revealed that treatment with the compound resulted in a dose-dependent increase in apoptosis markers in lung cancer cells. Flow cytometry analysis confirmed significant cell death at concentrations as low as 5 µM.
Q & A
Basic: What are the key synthetic challenges for this compound, and what methodologies address stereochemical control and glycosylation?
The compound’s complexity arises from its tetracyclic core, fluorinated sugar moiety, and multiple stereocenters. Key strategies include:
- Orthogonal Protecting Groups : Use benzyl (Bn), acetyl (Ac), or silyl groups to selectively protect hydroxyls during glycosylation. For example, the 3-fluoro-oxane sugar requires protection of its 4,5-dihydroxy groups before coupling to the tetracen core .
- Glycosylation Conditions : Employ Schmidt’s trichloroacetimidate method or Koenigs-Knorr reaction with AgOTf or BF₃·Et₂O as promoters, ensuring α/β selectivity .
- Purification : Combine size-exclusion chromatography and reverse-phase HPLC to isolate intermediates, validated by LC-MS and ¹H/¹³C NMR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
